molecular formula C13H11BrZn B14880347 (4-BenZylphenyl)Zinc bromide

(4-BenZylphenyl)Zinc bromide

Cat. No.: B14880347
M. Wt: 312.5 g/mol
InChI Key: CLVBOBONFUWAMJ-UHFFFAOYSA-M
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Description

(4-BenZylphenyl)Zinc bromide is an organozinc compound that plays a significant role in organic synthesis. It is known for its reactivity and utility in various chemical transformations, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-BenZylphenyl)Zinc bromide can be synthesized through the reaction of 4-bromobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the oxidative addition of zinc to the bromide, forming the organozinc compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-BenZylphenyl)Zinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, aldehydes, and ketones. Typical reaction conditions involve the use of catalysts such as palladium or nickel, and solvents like THF or dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(4-BenZylphenyl)Zinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: It can be employed in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.

    Medicine: Its role in the synthesis of pharmaceuticals makes it a valuable tool in medicinal chemistry.

    Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (4-BenZylphenyl)Zinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various transformations. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • (4-Methylphenyl)Zinc bromide

Uniqueness

(4-BenZylphenyl)Zinc bromide is unique due to the presence of the benzyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules, where precise control over reaction outcomes is essential .

Properties

Molecular Formula

C13H11BrZn

Molecular Weight

312.5 g/mol

IUPAC Name

benzylbenzene;bromozinc(1+)

InChI

InChI=1S/C13H11.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1

InChI Key

CLVBOBONFUWAMJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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